(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione
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Overview
Description
(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione is a synthetic organic compound belonging to the class of piperazine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a dimethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Benzylation: The benzyl group is added through a benzylation reaction using benzyl chloride and a suitable base like sodium hydride.
Addition of the Dimethylamino-Substituted Phenyl Group: This step involves the reaction of the piperazine derivative with 4-(dimethylamino)benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E,6Z)-3-Benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione: Shares structural similarities but differs in the substitution pattern on the piperazine ring.
Pyrrolidine-2,5-dione Derivatives: Similar core structure but with different substituents, leading to varied biological activities.
Uniqueness
(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3E)-1-acetyl-4-benzyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16(26)24-15-21(27)25(14-18-7-5-4-6-8-18)20(22(24)28)13-17-9-11-19(12-10-17)23(2)3/h4-13H,14-15H2,1-3H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDQBRNJEWLVQW-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)N(C)C)C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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